Indacrinone

Catalog No.
S530595
CAS No.
57296-63-6
M.F
C18H14Cl2O4
M. Wt
365.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indacrinone

CAS Number

57296-63-6

Product Name

Indacrinone

IUPAC Name

2-[(6,7-dichloro-2-methyl-1-oxo-2-phenyl-3H-inden-5-yl)oxy]acetic acid

Molecular Formula

C18H14Cl2O4

Molecular Weight

365.2 g/mol

InChI

InChI=1S/C18H14Cl2O4/c1-18(11-5-3-2-4-6-11)8-10-7-12(24-9-13(21)22)15(19)16(20)14(10)17(18)23/h2-7H,8-9H2,1H3,(H,21,22)

InChI Key

PRKWVSHZYDOZLP-UHFFFAOYSA-N

SMILES

CC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C3=CC=CC=C3

solubility

Soluble in DMSO

Synonyms

Indacrinone; Indacrinona [Spanish]; Indacrinone; Indacrinonum; Indacrinonum [INN-Latin]; Indacrinonum [Latin]; MK 196; MK-196; Acidum indacrinicum; Acidum indacrinicum [INN-Latin]; Indacrinona. Indacrinona [INN-Spanish].

Canonical SMILES

CC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C3=CC=CC=C3

The exact mass of the compound Indacrinone is 364.02691 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Indenes - Indans - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Indacrinone is a synthetic compound classified as a loop diuretic, primarily used in the treatment of conditions such as hypertension and edema. Its chemical structure is characterized by the formula C18H14Cl2O4C_{18}H_{14}Cl_{2}O_{4} and a molar mass of 365.21 g/mol. Indacrinone is notable for its unique mechanism of action, which involves inhibition of sodium reabsorption in the renal tubules, thus promoting diuresis (increased urine production) and uricosuria (increased uric acid excretion) . The compound exists as a racemic mixture of two enantiomers: the (R)-enantiomer, which exhibits diuretic activity, and the (S)-enantiomer, which counteracts some side effects associated with the (R)-form .

During its synthesis and application:

  • Friedel-Crafts Acylation: This reaction involves the acylation of 2,3-dichloroanisole with phenylacetyl chloride to form an intermediate compound .
  • Mannich Reaction: A variation of this reaction is used to introduce amine functionalities into the molecule using tetramethyldiaminomethane .
  • Cyclization: Acid-catalyzed intramolecular cyclization leads to the formation of indanone derivatives, which are crucial intermediates in synthesizing indacrinone .
  • O-Demethylation: This step involves removing methoxy groups under acidic conditions to yield phenolic compounds that contribute to the final structure of indacrinone .

Indacrinone exhibits significant biological activity due to its pharmacological properties:

  • Diuretic Effect: The (R)-enantiomer acts as a potent diuretic by inhibiting sodium reabsorption in the kidneys, leading to increased urine output .
  • Uricosuric Effect: The (S)-enantiomer promotes uric acid excretion, mitigating the uric acid retention often caused by other diuretics .
  • Antihypertensive Properties: Clinical studies have demonstrated that indacrinone can effectively lower blood pressure in patients with hypertension while maintaining a favorable uric acid profile .

The synthesis of indacrinone involves several steps:

  • Preparation of Intermediate Compounds:
    • Friedel-Crafts acylation of 2,3-dichloroanisole with phenylacetyl chloride.
  • Formation of Key Intermediates:
    • Conducting a Mannich reaction with tetramethyldiaminomethane.
    • Cyclization under acidic conditions to form indanone derivatives.
  • Final Steps:
    • O-demethylation followed by alkylation with iodoacetic acid and iodomethane in the presence of sodium hydride to yield indacrinone .

Indacrinone is primarily used in clinical settings for:

  • Management of Hypertension: It helps lower blood pressure effectively.
  • Treatment of Edema: Useful in conditions where fluid retention is problematic.
  • Gout Management: Its uricosuric properties make it beneficial for patients with hyperuricemia .

Research has indicated that indacrinone interacts with various biological systems:

  • Electrophysiological Studies: Indacrinone has been shown to stimulate sodium influx and short-circuit current in epithelial tissues, demonstrating its mechanism of action at cellular levels .
  • Chiral Separation Techniques: Recent studies have developed methods for separating its enantiomers using molecularly imprinted polymers, enhancing therapeutic applications by allowing targeted delivery of specific enantiomers .

Indacrinone shares structural and functional similarities with several other compounds. Here are some notable comparisons:

CompoundStructure SimilarityUnique Properties
Ethacrynic AcidSimilar diuretic actionHigher potency but more side effects
FurosemideLoop diureticMore commonly used; less selective for uric acid
TorsemideLoop diureticLonger half-life; fewer side effects
BumetanideLoop diureticMore potent; similar mechanism but different side effect profile

Indacrinone's unique combination of diuretic and uricosuric properties sets it apart from these compounds, particularly due to its balanced activity between promoting urine output and facilitating uric acid excretion without significant hyperuricemia risk when dosed appropriately .

Indacrinone (C₁₈H₁₄Cl₂O₄) is a chiral compound with a molecular weight of 365.2 g/mol. Its structure comprises:

  • Indanone core: A bicyclic system with a ketone group at position 1.
  • Substituents:
    • Dichloro groups at positions 6 and 7.
    • Methyl group at position 2.
    • Phenyl ring fused to the indanone backbone.
    • Acetic acid moiety linked via an ether bridge at position 5.

IUPAC Name: 2-[(6,7-dichloro-2-methyl-1-oxo-2-phenyl-3H-inden-5-yl)oxy]acetic acid.

Structural Key Features

FeatureFunctional GroupPosition
CoreIndanone1,2
HalogenationCl6,7
AlkylationCH₃2
Aromatic SubstitutionPh2
Ether LinkageOCH₂COOH5

This architecture classifies Indacrinone as a loop diuretic, targeting the sodium-potassium-chloride cotransporter (NKCC2) in the thick ascending limb of the loop of Henle.

Chirality and Enantiomers

Indacrinone exists as a racemic mixture of two enantiomers:

  • (R)-Enantiomer: Primary diuretic activity.
  • (S)-Enantiomer: Uricosuric effects, counteracting uric acid retention.
    The chiral center resides at the 2-position of the indanone ring, with absolute stereochemistry critical to activity.

Historical Development and Therapeutic Context

Developed by Merck & Co., Indacrinone was patented in the 1980s as a novel diuretic addressing the limitations of existing agents like furosemide, which often induced hyperuricemia.

Key Historical Milestones

YearDevelopmentSource
1980sSynthesis and initial trialsMerck patents (EP0069846A1, US4510322A)
1981Human pharmacology studiesClinical trials in healthy males
1990sEnantiomer resolutionIdentification of (R)- and (S)-specific effects

Therapeutic Niche:
Indacrinone’s dual action—natriuresis and uricosuria—positions it as a first-line agent for hypertension with gout, where traditional diuretics exacerbate hyperuricemia.

Core Pharmacological Profile

Mechanism of Action

Indacrinone inhibits NKCC2 via competitive binding, reducing sodium reabsorption and increasing urine output. The (R)-enantiomer dominates this effect, while the (S)-enantiomer enhances renal uric acid excretion.

Key Pharmacodynamic Effects:

ParameterEffectEnantiomer Contribution
Sodium Excretion↑↑(R)-enantiomer
Uric Acid Clearance(S)-enantiomer
Potassium ExcretionMild ↑Racemic mixture

Comparative Pharmacology

DiureticStructureMechanismUric Acid Effect
IndacrinoneIndanone + Cl₂NKCC2 inhibitionUricosuria (S-enantiomer)
FurosemideSulfonamideNKCC2 inhibitionHyperuricemia
Ethacrynic AcidPhenoxyacetic acidNKCC2 inhibitionTransient uricosuria
TorsemideSulfonamideNKCC2 inhibitionNeutral

Indacrinone distinguishes itself through enantiomer-specific modulation, enabling tailored therapeutic ratios (e.g., 1:4 (R):S for isouricemia).

Pharmacokinetic Profile

ParameterValueSource
Onset2–4 hours
Duration8–12 hours
MetabolismHepatic (CYP450) → (-)-p-OH metabolite
ExcretionRenal (Na⁺/Cl⁻ excretion)

The active metabolite, (-)-p-OH, contributes to prolonged diuresis but lacks uricosuric activity.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

364.0269143 g/mol

Monoisotopic Mass

364.0269143 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

B926Y9U4QN

Pharmacology

Indacrinone is an orally active, indanone-based loop diuretic that consists of a racemic mixture. The (-) enantiomer is natriuretic, and the (+) enantiomer is uricosuric.

MeSH Pharmacological Classification

Diuretics

Other CAS

57296-63-6
56049-88-8

Wikipedia

Indacrinone

Dates

Last modified: 02-18-2024
1: Rybak LP, Whitworth C, Morris C, Scott V, Kanno H. Cochlear effects of indacrinone are not altered by penicillin. Hear Res. 1995 May;85(1-2):122-6. PubMed PMID: 7559168.
2: Beaujean V, Crabbé J. Conductive chloride flux across amphibian skin: inhibition by indacrinone and cobalt ion. Biochim Biophys Acta. 1992 Feb 17;1104(1):174-8. PubMed PMID: 1550845.
3: Takagi S, Takayama S, Onodera T. Hepatotoxicity of DR-3438, tienilic acid, indacrinone and furosemide studied in vitro. Toxicol Lett. 1991 Mar;55(3):287-93. PubMed PMID: 2003271.
4: Hanna GM, Lau-Cam CA. Determination of the optical purity of indacrinone by proton nuclear magnetic resonance spectroscopy using chiral lanthanide chelates. J Pharm Biomed Anal. 1989;7(8):919-28. PubMed PMID: 2562290.
5: Rybak LP, Whitworth C. Ototoxicity of indacrinone is stereospecific. Hear Res. 1987 Dec;31(2):169-74. PubMed PMID: 3446673.
6: Vyas KP, Hichens M, Mulcahy WS, Hand EL. Radioimmunoassays for the enantiomeric components of indacrinone and their phenolic metabolites. J Immunoassay. 1987;8(2-3):179-201. PubMed PMID: 3624493.
7: Dürr JE, Larsen EH. Indacrinone (MK-196)--a specific inhibitor of the voltage-dependent Cl- permeability in toad skin. Acta Physiol Scand. 1986 Jun;127(2):145-53. PubMed PMID: 3088914.
8: Hatzis A, Rothchild R. Optical purity determination and (1)H-NMR spectral simplification with lanthanide shift reagents - VIII. An indacrinone precursor, 6,7-dichloro-5-methoxy-2-methyl-2-phenyl-1-indanone. J Pharm Biomed Anal. 1986;4(4):443-9. PubMed PMID: 16867580.
9: Nagel W, Beauwens R, Crabbé J. Opposite effects of indacrinone (MK-196) on sodium and chloride conductance of amphibian skin. Pflugers Arch. 1985 Apr;403(4):337-43. PubMed PMID: 3925431.
10: Jain AK, Michael R, Ryan JR, McMahon FG. Antihypertensive and biochemical effects of indacrinone enantiomers. Pharmacotherapy. 1984 Sep-Oct;4(5):278-83. PubMed PMID: 6504709.
11: Vlasses PH, Rotmensch HH, Swanson BN, Irvin JD, Johnson CL, Ferguson RK. Indacrinone: natriuretic and uricosuric effects of various ratios of its enantiomers in healthy men. Pharmacotherapy. 1984 Sep-Oct;4(5):272-7. PubMed PMID: 6504708.
12: Field MJ, Fowler N, Giebisch GH. Effects of enantiomers of indacrinone (MK-196) on cation transport by the loop of Henle and distal tubule studied by microperfusion in vivo. J Pharmacol Exp Ther. 1984 Jul;230(1):62-8. PubMed PMID: 6747832.
13: Brooks BA, Lant AF, McNabb WR, Noormohamed FH. Renal actions of a uricosuric diuretic, racemic indacrinone, in man: comparison with ethacrynic acid and hydrochlorothiazide. Br J Clin Pharmacol. 1984 May;17(5):497-512. PubMed PMID: 6428442; PubMed Central PMCID: PMC1463457.
14: Brooks BA, Lant AF, McNabb WR, Noormohamed FH. Stereo-specificity of diuretic receptors in the nephron: a study of the enantiomers of indacrinone (MK-196) in man. Ren Physiol. 1984;7(5):304-10. PubMed PMID: 6484299.
15: Blaine EH, Fanelli GM Jr, Irvin JD, Tobert JA, Davies RO. Enantiomers of indacrinone: a new approach to producing an isouricemic diuretic. Clin Exp Hypertens A. 1982;4(1-2):161-76. PubMed PMID: 7074983.
16: Zacchei AG, Dobrinska MR, Wishousky TI, Kwan KC, White SD. Stereoselectivity in the disposition and metabolism of the uricosuric-diuretic agent, indacrinone, in Rhesus monkeys. Drug Metab Dispos. 1982 Jan-Feb;10(1):20-7. PubMed PMID: 6124378.
17: Robertson RT, Minsker DH, Bokelman DL, Durand G, Conquet P. Potassium loss as a causative factor for skeletal malformations in rats produced by indacrinone: a new investigational loop diuretic. Toxicol Appl Pharmacol. 1981 Aug;60(1):142-50. PubMed PMID: 7281172.
18: Vlasses PH, Irvin JD, Huber PB, Lee RB, Ferguson RK, Schrogie JJ, Zacchei AG, Davies RO, Abrams WB. Pharmacology of enantiomers and (-) p-OH metabolite of indacrinone. Clin Pharmacol Ther. 1981 Jun;29(6):798-807. PubMed PMID: 7226712.
19: Tobert JA, Cirillo VJ, Hitzenberger G, James I, Pryor J, Cook T, Buntinx A, Holmes IB, Lutterbeck PM. Enhancement of uricosuric properties of indacrinone by manipulation of the enantiomer ratio. Clin Pharmacol Ther. 1981 Mar;29(3):344-50. PubMed PMID: 7471605.
20: Brooks BA, Blair EM, Finch R, Lant AF. Studies on the mechanism and characteristics of action of a uricosuric diuretic, indacrinone (MK-196). Br J Clin Pharmacol. 1980 Sep;10(3):249-58. PubMed PMID: 7437242; PubMed Central PMCID: PMC1430055. 6

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